tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Overview
Description
tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[44]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, which connects two cyclic systems, and a tert-butyl ester group
Mechanism of Action
The compound “tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate” is an organic compound . It has a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . Spirocyclic compounds are often found in biologically active molecules, including pharmaceuticals and natural products .
The compound also contains a carboxylate ester group (tert-butyl carboxylate), a phenyl group, and a diazaspiro ring system . These functional groups could potentially interact with biological targets through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
The compound is described as a light yellow to colorless solid that is slightly soluble in water but soluble in organic solvents such as ether, chloroform, and dichloromethane . This suggests that it could potentially cross biological membranes, which are composed of lipid bilayers, to reach intracellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers and advanced composites.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but lacks the phenyl group.
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Different ring size and lacks the phenyl group.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Smaller ring system and different functional groups.
Uniqueness
tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is unique due to the presence of both a spirocyclic core and a phenyl group, which can impart distinct chemical and biological properties. The combination of these structural features can enhance the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 1-oxo-9-phenyl-2,7-diazaspiro[4.4]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-14(13-7-5-4-6-8-13)18(12-20)9-10-19-15(18)21/h4-8,14H,9-12H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXGOSCVIDAUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCNC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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